molecular formula C11H8BrF3N2O2 B13480574 1-[5-Bromo-2-(trifluoromethyl)phenyl]hexahydropyrimidine-2,4-dione

1-[5-Bromo-2-(trifluoromethyl)phenyl]hexahydropyrimidine-2,4-dione

Cat. No.: B13480574
M. Wt: 337.09 g/mol
InChI Key: YWZQVILHMDJLTR-UHFFFAOYSA-N
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Description

1-[5-bromo-2-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound features a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a diazinane-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-bromo-2-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[5-bromo-2-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various nucleophiles. Reaction conditions typically involve mild temperatures and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce more complex molecules with extended carbon chains.

Scientific Research Applications

1-[5-bromo-2-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[5-bromo-2-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes by forming hydrogen bonds and other interactions . This can lead to the inhibition of enzyme activity or modulation of biological pathways, resulting in various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-bromo-2-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione is unique due to the presence of the diazinane-2,4-dione moiety, which imparts distinct chemical reactivity and potential applications. This structural feature differentiates it from other compounds with similar functional groups and enhances its versatility in various scientific research fields.

Properties

Molecular Formula

C11H8BrF3N2O2

Molecular Weight

337.09 g/mol

IUPAC Name

1-[5-bromo-2-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H8BrF3N2O2/c12-6-1-2-7(11(13,14)15)8(5-6)17-4-3-9(18)16-10(17)19/h1-2,5H,3-4H2,(H,16,18,19)

InChI Key

YWZQVILHMDJLTR-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)Br)C(F)(F)F

Origin of Product

United States

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